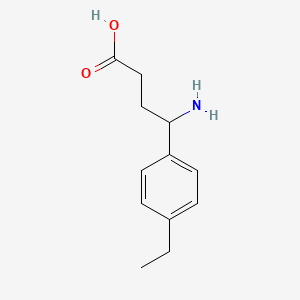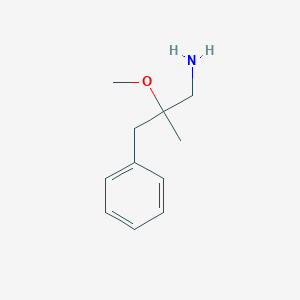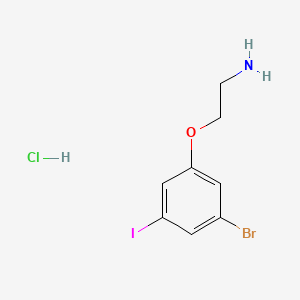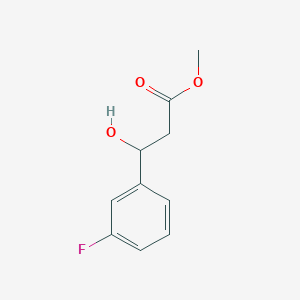
Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group attached to a hydroxypropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-fluorophenyl)-3-hydroxypropanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3-fluorophenyl)-3-oxopropanoate.
Reduction: 3-(3-fluorophenyl)-3-hydroxypropanol.
Substitution: 3-(3-methoxyphenyl)-3-hydroxypropanoate.
Aplicaciones Científicas De Investigación
Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-fluorophenyl)-3-hydroxypropanoate
- Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate
- Methyl 3-(3-bromophenyl)-3-hydroxypropanoate
Uniqueness
Methyl 3-(3-fluorophenyl)-3-hydroxypropanoate is unique due to the presence of the fluorine atom in the meta position of the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs with different substituents.
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
methyl 3-(3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO3/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9,12H,6H2,1H3 |
Clave InChI |
ICWIPGWKGBLGEU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC(=CC=C1)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


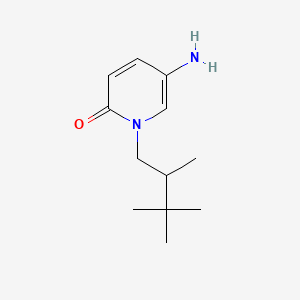
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
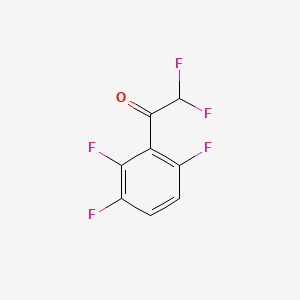
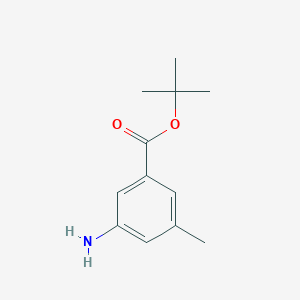
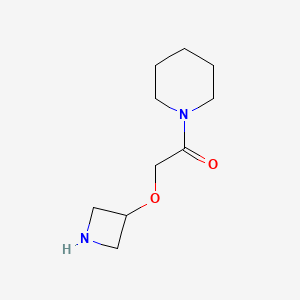
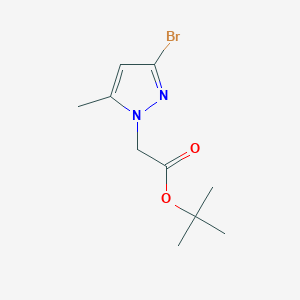
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

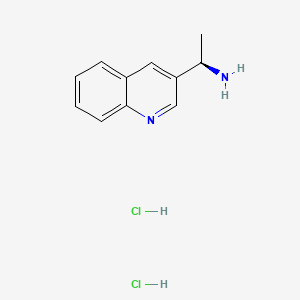
![4-(Benzo[d]thiazol-2-yl)butan-2-amine](/img/structure/B13539675.png)

